1-(N-(3,4-Xylyl)carbamoyl)piperidine
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Overview
Description
1-(N-(3,4-Xylyl)carbamoyl)piperidine is an organic compound with the molecular formula C14H20N2O. It is a derivative of piperidine, a six-membered heterocyclic amine, and features a 3,4-xylyl group attached to the carbamoyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(N-(3,4-Xylyl)carbamoyl)piperidine typically involves the reaction of piperidine with 3,4-xylyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(N-(3,4-Xylyl)carbamoyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products Formed:
Oxidation: Formation of oxides and hydroxylated derivatives
Reduction: Formation of reduced amines and alcohols
Substitution: Formation of substituted piperidine derivatives
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(N-(3,4-Xylyl)carbamoyl)piperidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For example, it could inhibit or activate certain pathways, leading to desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- 1-(N-(2,4-Xylyl)carbamoyl)piperidine
- 1-(N-(2,3-Xylyl)carbamoyl)piperidine
- 1-(N-(2,6-Xylyl)carbamoyl)piperidine
- 1-(N-(3,5-Xylyl)carbamoyl)piperidine
Comparison: 1-(N-(3,4-Xylyl)carbamoyl)piperidine is unique due to the specific positioning of the xylyl group, which can influence its chemical reactivity and biological activity. Compared to its isomers, such as 1-(N-(2,4-xylyl)carbamoyl)piperidine, the 3,4-xylyl derivative may exhibit different steric and electronic properties, leading to variations in its interactions with molecular targets and its overall efficacy in various applications .
Properties
CAS No. |
60465-33-0 |
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Molecular Formula |
C14H20N2O |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)piperidine-1-carboxamide |
InChI |
InChI=1S/C14H20N2O/c1-11-6-7-13(10-12(11)2)15-14(17)16-8-4-3-5-9-16/h6-7,10H,3-5,8-9H2,1-2H3,(H,15,17) |
InChI Key |
GQUFBXAIKNGSLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCCCC2)C |
Origin of Product |
United States |
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